

MI-192: A Deep Dive into its HDAC2/3 Selectivity Profile

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Compound of Interest

Compound Name: MI-192

Cat. No.: B3111220

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This technical guide provides a comprehensive overview of the selective histone deacetylase (HDAC) inhibitor, **MI-192**, with a focus on its selectivity profile for HDAC2 and HDAC3. This document outlines the quantitative data supporting its selectivity, details the experimental protocols used for its characterization, and visualizes the key signaling pathways it modulates.

Core Data: MI-192 Selectivity Profile

MI-192 is a potent and selective inhibitor of HDAC2 and HDAC3. The following table summarizes the available quantitative data on its inhibitory activity.

Target	IC50 (nM)	Selectivity vs. other HDACs	Reference
HDAC2	30	>250-fold	[Boissinot et al., 2012]
HDAC3	16	>250-fold	[Boissinot et al., 2012]

Note: While a broad selectivity of over 250-fold against other HDAC isoforms is reported, a comprehensive panel with specific IC50 values for all individual HDAC isoforms is not readily available in the public domain.

Mechanism of Action

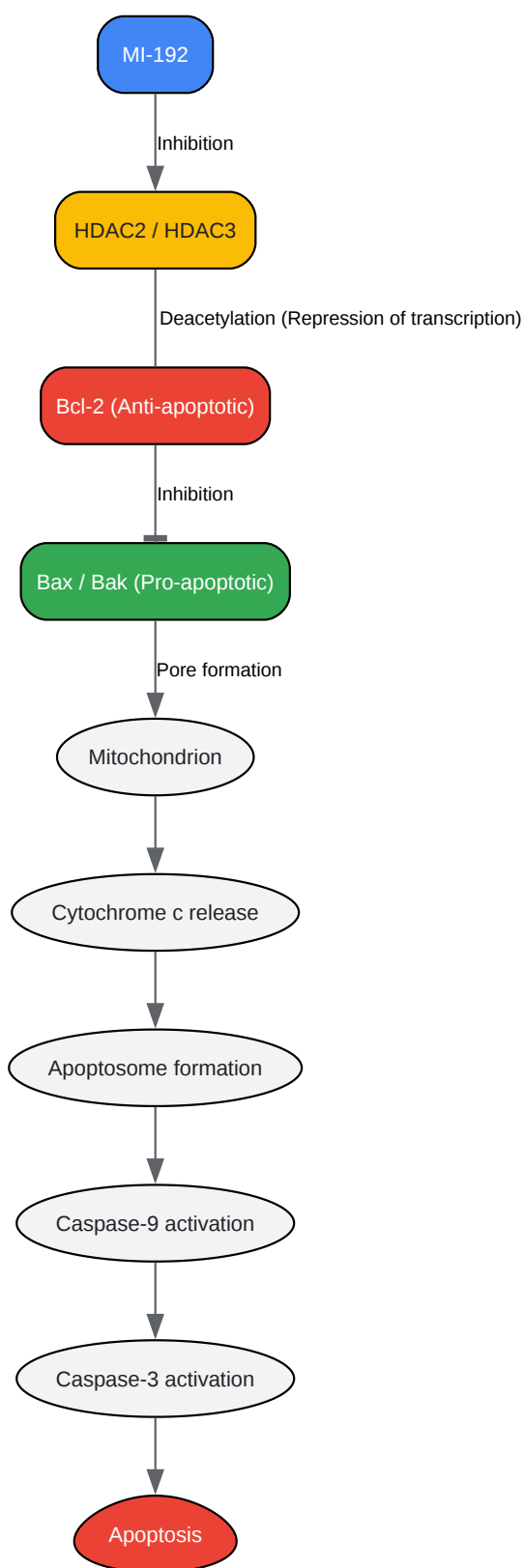
MI-192 exerts its biological effects through the specific inhibition of HDAC2 and HDAC3. These enzymes are critical regulators of gene expression, removing acetyl groups from histone and non-histone proteins. By inhibiting their activity, **MI-192** leads to hyperacetylation of target proteins, altering gene transcription and activating downstream signaling pathways that can induce apoptosis in cancer cells and modulate inflammatory responses.

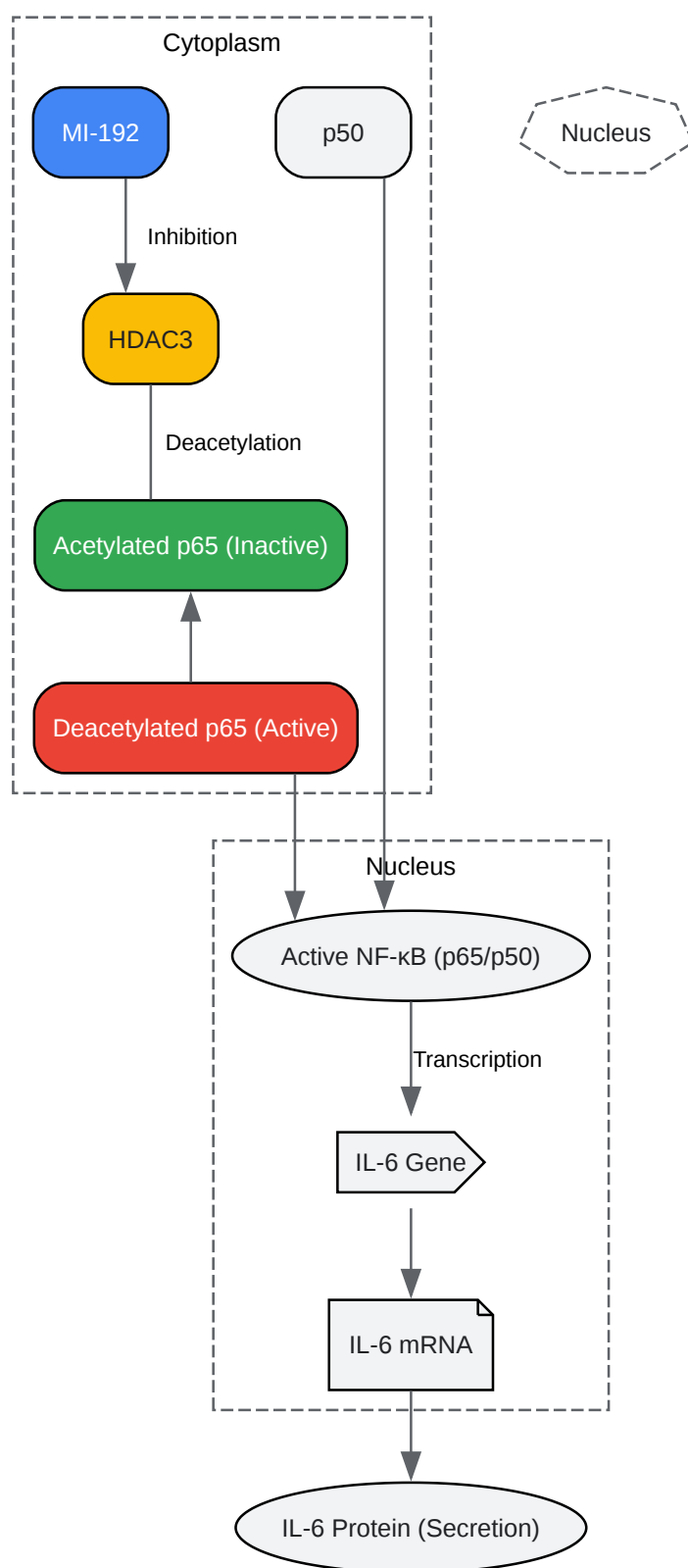
Key Signaling Pathways Modulated by MI-192

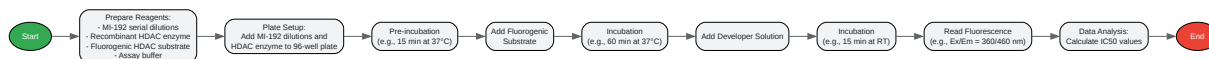
The selective inhibition of HDAC2 and HDAC3 by **MI-192** impacts multiple signaling pathways, two of the most prominent being the intrinsic apoptosis pathway and the NF- κ B signaling pathway.

Intrinsic Apoptosis Pathway in Leukemia

In leukemia, the inhibition of HDAC2 and HDAC3 by **MI-192** has been shown to induce apoptosis. This is, in part, mediated through the regulation of the Bcl-2 family of proteins, which are key arbiters of the intrinsic apoptotic pathway.







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- To cite this document: BenchChem. [MI-192: A Deep Dive into its HDAC2/3 Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3111220#mi-192-hdac2-3-selectivity-profile\]](https://www.benchchem.com/product/b3111220#mi-192-hdac2-3-selectivity-profile)

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